molecular formula C13H15FN2O B12232563 N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B12232563
M. Wt: 234.27 g/mol
InChI Key: TWCOHBCAPVTIEL-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a cyclobutylmethyl group, a fluorine atom, and a methyl group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction using cyclobutylmethyl halide and a suitable base.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Halides, bases, and nucleophiles in solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclobutylmethyl)-6-fluoro-1,3-benzoxazol-2-amine: Lacks the methyl group on the nitrogen atom.

    N-(cyclobutylmethyl)-1,3-benzoxazol-2-amine: Lacks both the fluorine and methyl groups.

    6-fluoro-N-methyl-1,3-benzoxazol-2-amine: Lacks the cyclobutylmethyl group.

Uniqueness

N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine is unique due to the presence of the cyclobutylmethyl group, fluorine atom, and methyl group, which collectively contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

N-(cyclobutylmethyl)-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H15FN2O/c1-16(8-9-3-2-4-9)13-15-11-6-5-10(14)7-12(11)17-13/h5-7,9H,2-4,8H2,1H3

InChI Key

TWCOHBCAPVTIEL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)C2=NC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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